

Spectroscopic Profile of 1-Bromocyclopentane-1-carboxylic acid: A Technical Guide

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Compound of Interest		
Compound Name:	1-Bromocyclopentane-1-carboxylic	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromocyclopentane-1-carboxylic acid**, a key building block in organic synthesis and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **1-Bromocyclopentane-1-carboxylic acid**. These values are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~2.2-2.5	Multiplet	2H	α-CH2
~1.8-2.1	Multiplet	4H	β, β'-CH2
~1.6-1.8	Multiplet	2H	y-CH ₂





Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~175-180	C=O (Carboxylic Acid)
~60-70	C-Br (Quaternary)
~35-45	α-CH ₂
~25-35	β-CH ₂

Table 3: Characteristic IR Absorption Data

Wavenumber (cm⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1700-1725	Strong	C=O stretch (Carboxylic Acid)
1210-1320	Medium	C-O stretch
920-960	Medium, Broad	O-H bend
550-650	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Fragmentation

Data

m/z	Interpretation
192/194	[M]+, Molecular ion peak (presence of Br isotopes)
113	[M-Br]+, Loss of Bromine radical
147/149	[M-COOH]+, Loss of Carboxyl radical
69	[C₅H₃] ⁺ , Cyclopentyl cation

Experimental Protocols



Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard instrumentation and may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Bromocyclopentane-1-carboxylic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the acidic proton.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of the crystalline sample with anhydrous potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.



- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The spectrum is typically collected over a range of 4000-400 cm⁻¹.

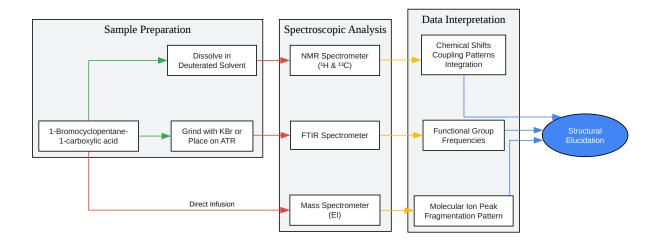
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer.
- Ionization Method: Electron Ionization (EI) is a common method for small organic molecules and is expected to provide valuable fragmentation information.[1][2][3][4][5]
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Bromocyclopentane-1-carboxylic acid**.





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Caption: Workflow for the spectroscopic analysis of **1-Bromocyclopentane-1-carboxylic acid**.

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